N-去甲基罗红霉素

描述

N-Demethylroxithromycin is a derivative of the macrolide antibiotic roxithromycin, which is known for its high clinical potency. The process of N-demethylation, where a methyl group is removed from the nitrogen atom of the molecule, is a significant metabolic pathway for roxithromycin, particularly in rat models. This metabolic transformation is crucial for understanding the drug's behavior in the body and its subsequent excretion or transformation into active or inactive metabolites .

Synthesis Analysis

The synthesis of N-demethylated derivatives of macrolide antibiotics, such as 3'-N-demethylazithromycin, has been studied to understand impurities in drug formulations and to explore the potential of these derivatives as precursors for other compounds. Although the provided data does not directly discuss the synthesis of N-Demethylroxithromycin, it can be inferred that similar methods could be applied. The synthesis involves chromatographic separation to purify the bulk product and optimize reaction conditions to achieve high-quality and high-yield derivatives. The structural identification of these derivatives is typically confirmed using techniques such as 1H-NMR and MS .

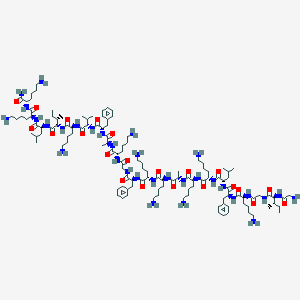

Molecular Structure Analysis

The molecular structure of N-Demethylroxithromycin is not explicitly detailed in the provided data. However, it can be assumed that the structure would be similar to that of roxithromycin, with the exception of the absence of a methyl group on the nitrogen atom due to the N-demethylation process. The precise structure and confirmation of the derivative would require analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which are standard methods for structural elucidation .

Chemical Reactions Analysis

The chemical reactions involved in the formation of N-Demethylroxithromycin and its derivatives are centered around the demethylation process. This process can lead to the formation of impurities in drug synthesis, as observed in the case of azithromycin, where 3'-N-demethylazithromycin is considered an impurity. The study of these reactions is important for improving the synthesis of macrolide antibiotics and minimizing the presence of unwanted derivatives. Additionally, the demethylated products can serve as precursors for further chemical modifications, such as the formation of 3'-N-demethyl-3'-N-formylazithromycin .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Demethylroxithromycin are not directly provided in the data. However, the properties of such derivatives are generally characterized by their solubility, stability, and reactivity, which can be influenced by the removal of the methyl group. These properties are essential for determining the compound's suitability for pharmaceutical use, its pharmacokinetics, and its potential side effects. Analytical methods like HPLC are often used to optimize reaction conditions and to ensure the purity and quality of the synthesized derivatives .

科学研究应用

N-去甲基罗红霉素的代谢和生化处理

肝脏代谢N-去甲基罗红霉素是罗红霉素的衍生物,在肝脏中发生显着代谢。在大鼠中,N-去甲基化是罗红霉素肝代谢的主要途径,表明 N-去甲基罗红霉素是该过程中的主要代谢物。这已在离体灌流大鼠肝脏的背景下得到研究,证明了该化合物在肝脏代谢中的生物途径和加工过程 (Jarukamjorn 等,1998 年)。

人在大鼠中的代谢罗红霉素在人和大鼠中的代谢比较研究揭示了这种抗生素的代谢加工的差异。虽然 O-去甲基化是人类的主要代谢途径之一,但 N-去甲基化(导致 N-去甲基罗红霉素)在大鼠中更占优势。对产生的脱甲基代谢物(包括 N-去甲基罗红霉素)进行了体外抗菌活性研究,提供了对其超出母体化合物的功能作用的见解 (Li 等,2001 年)。

抗菌活性和亲和力对 N-去甲基万古霉素(一种与 N-去甲基罗红霉素在结构上相关的化合物)的研究提供了对这类衍生物的抗菌活性和细胞亲和力的见解。与万古霉素相比,N-去甲基万古霉素对金黄色葡萄球菌表现出更高的抗菌活性,并且抗菌活性和亲和力因肽聚糖的分子结构而异 (Yan 等,1998 年)。

安全和危害

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3/b42-30+/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLDACGFXJHOFG-ZRYUHPERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H74N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438789 | |

| Record name | N-Demethylroxithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Demethyl Roxithromycin | |

CAS RN |

118267-18-8 | |

| Record name | N-Demethylroxithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

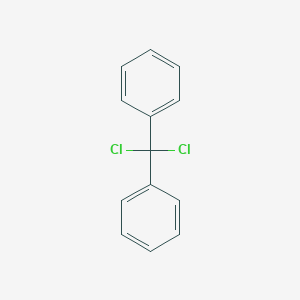

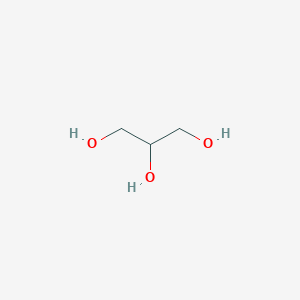

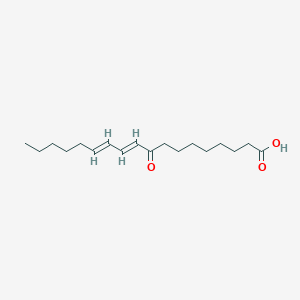

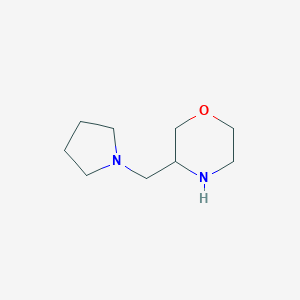

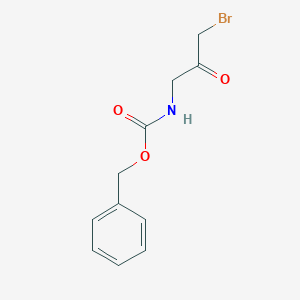

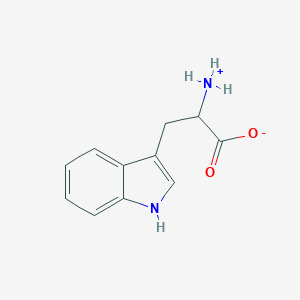

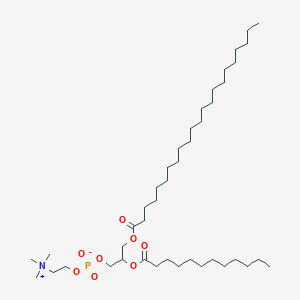

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)

![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)